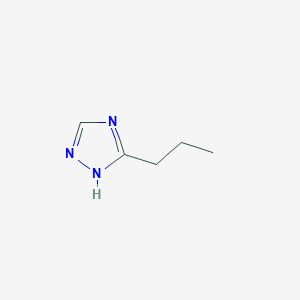

s-Triazole, 3-propyl-

Descripción

BenchChem offers high-quality s-Triazole, 3-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazole, 3-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-propyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWJVKLPEZPKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334123 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-60-6 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-propyl-1H-1,2,4-triazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-propyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-propyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established "privileged structure" due to its presence in numerous clinically approved drugs and its capacity for diverse biological interactions.[1][2][3][4] This document delineates the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of the 3-propyl derivative. By integrating established principles of heterocyclic chemistry with predictive analysis, this guide serves as a foundational resource for researchers aiming to leverage this molecule in drug design and development programs. We will explore its potential as a pharmacophore and discuss the strategic implications of the propyl substituent for modulating bioactivity and pharmacokinetic profiles.

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure

The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[5] Its unique electronic and structural properties, including dipole character, hydrogen bonding capability, and metabolic stability, make it a cornerstone in medicinal chemistry.[1] This scaffold is an integral component of a wide array of therapeutic agents with diverse pharmacological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer (e.g., Anastrozole), and anti-inflammatory drugs.[1][6][7]

The 1,2,4-triazole ring acts as a bioisostere for amide, ester, and carboxylic acid functionalities, enabling favorable interactions with biological receptors while often improving physicochemical properties like solubility and metabolic resistance.[1] The N-unsubstituted 1H-tautomer is generally more stable than the 4H form.[1] The introduction of substituents onto the triazole core allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, directly influencing its biological activity and pharmacokinetic profile. The 3-propyl substituent, the focus of this guide, introduces a moderately lipophilic alkyl chain, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.

Synthesis of 3-propyl-1H-1,2,4-triazole

Several classical methods exist for the synthesis of the 1,2,4-triazole ring. For 3-alkyl-substituted derivatives like 3-propyl-1H-1,2,4-triazole, a common and effective strategy is the Pellizzari reaction or adaptations thereof, which involve the cyclization of an acyl amidrazone intermediate.[5] An alternative robust method involves the reaction of thiosemicarbazide with a carboxylic acid, followed by oxidative desulfurization.[8]

Synthetic Strategy: Adaptation from Butyric Acid and Thiosemicarbazide

A reliable and scalable approach for synthesizing 3-propyl-1H-1,2,4-triazole begins with the acylation of thiosemicarbazide using butyric acid (or a derivative like butyryl chloride) to form an acylthiosemicarbazide. This intermediate is then cyclized, typically under basic conditions, to yield 3-propyl-1H-1,2,4-triazole-5-thiol. The final step involves the removal of the thiol group through oxidative desulfurization.

Causality of Experimental Choices:

-

Thiosemicarbazide: This starting material is ideal as it provides the N-N-C=S backbone necessary for forming the triazole-thiol intermediate.

-

Base-Catalyzed Cyclization: The use of a base (e.g., NaOH or K₂CO₃) facilitates the deprotonation and subsequent intramolecular nucleophilic attack required for ring closure, a standard mechanism in heterocyclic synthesis.

-

Oxidative Desulfurization: Reagents like nitric acid or hydrogen peroxide are used to cleanly remove the thiol group and form the final C-H bond on the triazole ring, yielding the target compound.[8]

Detailed Experimental Protocol

Step 1: Synthesis of 1-Butyrylthiosemicarbazide

-

To a stirred suspension of thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., pyridine or THF), slowly add butyryl chloride (1.05 eq) at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of starting material.

-

Quench the reaction by pouring the mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude 1-butyrylthiosemicarbazide. Recrystallization from ethanol can be performed for further purification.

Step 2: Cyclization to 3-propyl-4H-1,2,4-triazole-5-thiol

-

Suspend the 1-butyrylthiosemicarbazide (1.0 eq) in an aqueous solution of 8% sodium hydroxide (w/v).

-

Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 5-6.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 3-propyl-4H-1,2,4-triazole-5-thiol.

Step 3: Desulfurization to 3-propyl-1H-1,2,4-triazole

-

Dissolve the 3-propyl-4H-1,2,4-triazole-5-thiol (1.0 eq) in an aqueous solution of nitric acid (8 M).

-

Heat the mixture gently at 50-60 °C with vigorous stirring. Evolution of nitrous fumes will be observed.

-

Continue heating for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the solution, neutralize with a base (e.g., Na₂CO₃ solution), and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Synthesis pathway for 3-propyl-1H-1,2,4-triazole.

Physicochemical and Structural Properties

The introduction of a propyl group at the C3 position significantly influences the physicochemical properties compared to the parent 1H-1,2,4-triazole. The increased molecular weight and alkyl character are expected to raise the boiling point and decrease solubility in polar solvents like water.

Tautomerism

Like its parent, 3-propyl-1H-1,2,4-triazole can exist in two tautomeric forms: the 1H and 4H forms. The 1H tautomer, where the proton resides on the N1 nitrogen, is generally considered the more stable form.[1] This equilibrium is crucial as the position of the proton can affect the molecule's hydrogen bonding capacity and its binding mode in a biological receptor.

Tautomerism Diagram

Caption: Tautomeric equilibrium of 3-propyl-1,2,4-triazole.

Core Properties

| Property | Value (3-propyl-1H-1,2,4-triazole) | Value (Parent 1H-1,2,4-triazole) |

| CAS Number | 19932-60-6[9] | 288-88-0[8] |

| Molecular Formula | C₅H₉N₃[9] | C₂H₃N₃[8] |

| Molecular Weight | 111.15 g/mol [9] | 69.07 g/mol [8] |

| Melting Point | Data not available (Est. > 90 °C) | 120-121 °C[5][8] |

| Boiling Point | Data not available (Est. > 260 °C) | 260 °C[5][8] |

| pKa (NH acidity) | Data not available (Est. ~10-11) | 10.26[5][8] |

| pKa (protonated form) | Data not available (Est. ~2-3) | 2.45[8] |

| LogP | Data not available (Est. 0.5-1.0) | -0.58 |

Note: Estimated values are based on trends observed in homologous series (e.g., data for 3-isopropyl-1H-1,2,4-triazole) and the physicochemical impact of adding a propyl group.[10]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of 3-propyl-1H-1,2,4-triazole. While experimental spectra are not widely published, the expected data can be reliably predicted based on the known characteristics of the triazole ring and the propyl substituent.[11]

¹H NMR Spectroscopy (Predicted)

-

δ ~8.0-8.5 ppm (s, 1H): This singlet corresponds to the C5-H proton on the triazole ring.

-

δ ~13.0-14.0 ppm (br s, 1H): A broad singlet for the N1-H proton, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on solvent and concentration.

-

δ ~2.7-2.9 ppm (t, 2H): A triplet for the methylene protons (-CH₂-) directly attached to the C3 of the triazole ring.

-

δ ~1.7-1.9 ppm (sext, 2H): A sextet (or multiplet) for the central methylene protons (-CH₂-) of the propyl group.

-

δ ~0.9-1.1 ppm (t, 3H): A triplet for the terminal methyl protons (-CH₃) of the propyl group.

¹³C NMR Spectroscopy (Predicted)

-

δ ~160-165 ppm: Chemical shift for the C3 carbon atom, substituted with the propyl group.

-

δ ~145-150 ppm: Chemical shift for the C5 carbon atom.

-

δ ~28-32 ppm: Signal for the methylene carbon attached to the triazole ring.

-

δ ~20-24 ppm: Signal for the central methylene carbon of the propyl group.

-

δ ~13-15 ppm: Signal for the terminal methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

-

3100-3200 cm⁻¹ (broad): N-H stretching vibration of the triazole ring.

-

2850-2960 cm⁻¹: C-H stretching vibrations of the propyl group's CH₃ and CH₂ moieties.

-

~1600-1450 cm⁻¹: C=N and N=N stretching vibrations characteristic of the aromatic triazole ring.

-

~1465 cm⁻¹: C-H bending vibration of the CH₂ groups.

Mass Spectrometry

The electron ionization (EI) mass spectrum is available from the NIST database.[9]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 111, corresponding to the molecular weight of the compound.

-

Key Fragmentation: The fragmentation pattern would likely involve the loss of alkyl fragments from the propyl chain (e.g., loss of ethyl, C₂H₅, leading to a peak at m/z = 82) and cleavage of the triazole ring.

Summary of Spectral Data (Table)

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | C5-H | 8.0-8.5 ppm |

| N1-H | 13.0-14.0 ppm | |

| -CH₂- (alpha) | 2.7-2.9 ppm | |

| ¹³C NMR | C3 | 160-165 ppm |

| C5 | 145-150 ppm | |

| IR | N-H stretch | 3100-3200 cm⁻¹ |

| C-H stretch | 2850-2960 cm⁻¹ | |

| C=N / N=N stretch | 1600-1450 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 111 |

Reactivity and Mechanistic Insights

The chemical behavior of 3-propyl-1H-1,2,4-triazole is governed by the aromatic, electron-deficient nature of the triazole ring and the properties of its nitrogen atoms.

Acidity and Basicity

The 1,2,4-triazole ring is amphoteric.[8]

-

Acidity: The N-H proton is weakly acidic, with a pKa around 10.26 for the parent compound.[5][8] This allows for deprotonation with a suitable base to form a triazolate anion. This anion is a potent nucleophile, readily undergoing reactions like N-alkylation or N-arylation, which is a cornerstone for synthesizing more complex derivatives.

-

Basicity: The pyridine-like nitrogen atom (N4) is basic and can be protonated by acids. The pKa of the protonated parent 1,2,4-triazole is approximately 2.45.[5][8] This property is crucial for forming salts and can influence solubility and formulation characteristics.

Electrophilic and Nucleophilic Reactions

-

Electrophilic Substitution: Due to the electron-withdrawing nature of the ring nitrogens, the carbon atoms (C3 and C5) are electron-deficient and generally resistant to electrophilic attack. Electrophilic substitution, such as alkylation or acylation, occurs preferentially at the ring nitrogen atoms.[5]

-

Nucleophilic Substitution: The electron-deficient carbons are susceptible to nucleophilic attack, although this typically requires harsh conditions or the presence of a good leaving group on the ring.[5]

Applications in Medicinal Chemistry and Drug Development

The true value of 3-propyl-1H-1,2,4-triazole lies in its application as a versatile building block for creating novel drug candidates. The 1,2,4-triazole core is a proven pharmacophore, and the 3-propyl group provides a lipophilic handle to modulate activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Role as a Pharmacophore

Derivatives of 1,2,4-triazole are known to possess a vast range of biological activities, including:

-

Antifungal and Antibacterial: Many triazole derivatives function by inhibiting key microbial enzymes.[1][6]

-

Anticancer and Antitumor: They can act as enzyme inhibitors or interact with other cellular targets to halt proliferation.[4]

-

Anti-inflammatory and Analgesic: The scaffold is found in compounds that modulate inflammatory pathways.[12]

-

Anticonvulsant and Antiviral: The triazole ring is a key feature in several CNS-active and antiviral drugs.[12]

The N-H group allows for the attachment of larger, more complex pharmacophores via N-alkylation, while the propyl group can occupy hydrophobic pockets within a target enzyme or receptor, potentially increasing binding affinity and selectivity.

Potential Therapeutic Areas

Given the established profile of the 1,2,4-triazole core, derivatives of 3-propyl-1H-1,2,4-triazole are promising candidates for discovery programs targeting infectious diseases, oncology, and inflammatory disorders. The propyl group can enhance oral bioavailability and CNS penetration compared to more polar analogs, opening avenues for developing treatments for a wider range of conditions.

Conclusion

3-propyl-1H-1,2,4-triazole is a molecule of significant strategic importance for chemical and pharmaceutical research. Its synthesis is achievable through established heterocyclic chemistry routes, and its chemical properties are well-defined by the foundational principles of the 1,2,4-triazole ring system. The combination of a proven pharmacophore with a lipophilic propyl substituent makes it an attractive scaffold for generating novel compounds with tailored biological activities and improved pharmacokinetic profiles. This guide provides the core technical knowledge necessary for scientists to confidently incorporate this valuable building block into their research and development pipelines.

References

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

-

MDPI. (2020-04-22). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

-

DergiPark. (2021-09-30). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]

-

Synthesis of Novel 1,3-Substituted 1H-[1][5][7]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central, NIH. [Link]

-

NIST. 1H-1,2,4-Triazole, 3-propyl-. [Link]

-

Wikipedia. 1,2,4-Triazole. [Link]

-

Frontiers. (2022-11-23). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Phaemaceutical Review (Pharmrev). [Link]

-

Cheméo. Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). [Link]

-

Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

-

(PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological. ResearchGate. [Link]

-

Chemsrc. 3-Isopropyl-1H-1,2,4-triazole | CAS#:23161-10-6. [Link]

-

Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. NIH. [Link]

-

Sustainable synthesis of 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals. RSC Publishing. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. 1H-1,2,4-Triazole, 3-propyl- [webbook.nist.gov]

- 10. 3-Isopropyl-1H-1,2,4-triazole | CAS#:23161-10-6 | Chemsrc [chemsrc.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Propyl-1H-1,2,4-triazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in medicinal chemistry and drug development, prized for its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. Its unique electronic properties and rigid planar structure make it a valuable pharmacophore in designing molecules with a wide range of therapeutic activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive technical overview of a specific derivative, 3-propyl-1H-1,2,4-triazole, covering its nomenclature, structure, synthesis, and characterization.

Part 1: Core Compound Identity and Structure

IUPAC Nomenclature and Tautomerism

The compound historically referred to as "s-Triazole, 3-propyl-" is systematically named 3-propyl-1H-1,2,4-triazole according to IUPAC nomenclature. The "s-" prefix denotes the symmetric 1,2,4-isomer of triazole. It is crucial to recognize that N-unsubstituted 1,2,4-triazoles exhibit annular tautomerism, existing as an equilibrium mixture of the 1H and 4H forms. Theoretical studies and experimental evidence suggest that for many 3-substituted-1,2,4-triazoles, the 1H-tautomer is generally more stable.

-

Systematic Name: 3-propyl-1H-1,2,4-triazole

-

CAS Number: 19932-60-6

-

Molecular Formula: C₅H₉N₃

-

Molecular Weight: 111.15 g/mol

Chemical Structure

The structure consists of a five-membered 1,2,4-triazole ring with a propyl group attached to the carbon at position 3. The tautomerism results in the proton residing on either the N1 or N4 nitrogen atom.

Caption: Pellizzari synthesis of 3-propyl-1H-1,2,4-triazole.

Self-Validating Protocol Rationale: This protocol is designed for robust synthesis and purification. The high reaction temperature is necessary to drive the condensation and cyclization, while the workup procedure is designed to effectively remove unreacted starting materials and byproducts. Recrystallization serves as a final purification step to yield a product of high purity, which can be validated by melting point determination and spectroscopic analysis.

Experimental Protocol (Adapted from general Pellizzari reaction conditions):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine butyric acid hydrazide (1.0 eq) and a molar excess of formamide (5-10 eq).

-

Heating: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (typically several hours), cool the mixture to room temperature. Pour the cooled mixture into ice-water with stirring to precipitate the crude product.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purify the solid by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified crystals under vacuum to obtain 3-propyl-1H-1,2,4-triazole.

Einhorn-Brunner Reaction

An alternative route is the Einhorn-Brunner reaction, which involves the condensation of a diacylamine with a hydrazine in the presence of a weak acid. [1]For the synthesis of 3-propyl-1H-1,2,4-triazole, N-butyrylformamide would be reacted with hydrazine.

Part 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Data not available; expected to be a solid at room temperature. |

| Boiling Point | Data not available. |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |

Spectroscopic Data

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-propyl-1H-1,2,4-triazole. The expected chemical shifts are based on the analysis of similar 3-alkyl-1,2,4-triazoles.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~14.0-15.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the triazole ring. Its broadness is due to quadrupole broadening and exchange.

-

δ ~8.5 ppm (s, 1H): This singlet is assigned to the C5-H proton of the triazole ring.

-

δ ~2.7 ppm (t, 2H): A triplet corresponding to the methylene protons (α-CH₂) of the propyl group adjacent to the triazole ring.

-

δ ~1.7 ppm (sext, 2H): A sextet for the central methylene protons (β-CH₂) of the propyl group.

-

δ ~0.9 ppm (t, 3H): A triplet for the terminal methyl protons (γ-CH₃) of the propyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~158 ppm: Corresponds to the C3 carbon atom of the triazole ring, attached to the propyl group.

-

δ ~145 ppm: Corresponds to the C5 carbon atom of the triazole ring.

-

δ ~28 ppm: The α-CH₂ carbon of the propyl group.

-

δ ~21 ppm: The β-CH₂ carbon of the propyl group.

-

δ ~14 ppm: The γ-CH₃ carbon of the propyl group.

-

3.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic triazole ring.

-

~2960-2870 cm⁻¹: C-H stretching of the aliphatic propyl group.

-

~1600-1450 cm⁻¹: C=N and N=N stretching vibrations within the triazole ring.

-

~1280 cm⁻¹: In-plane N-H bending.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3-propyl-1H-1,2,4-triazole, the molecular ion peak [M]⁺ would be observed at m/z 111. The fragmentation pattern would likely involve the loss of ethylene from the propyl chain (m/z 83) and further fragmentation of the triazole ring. The NIST WebBook provides access to the electron ionization mass spectrum for this compound. [2]

Part 4: Applications in Drug Development and Research

Derivatives of 1,2,4-triazole are known to possess a wide spectrum of biological activities. The incorporation of a propyl group at the 3-position can influence the lipophilicity and steric profile of the molecule, potentially modulating its interaction with biological targets.

-

Antifungal Agents: The 1,2,4-triazole nucleus is a key component of many antifungal drugs, such as fluconazole and itraconazole. These drugs inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

-

Antiviral Activity: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole derivative.

-

Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold has led to its exploration in the development of anticancer, anti-inflammatory, and anticonvulsant agents.

The 3-propyl-1H-1,2,4-triazole molecule can serve as a valuable building block for the synthesis of more complex and potentially bioactive compounds. The N-H group provides a site for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Conclusion

3-Propyl-1H-1,2,4-triazole is a chemically significant derivative of the versatile 1,2,4-triazole scaffold. Its synthesis can be reliably achieved through established methods like the Pellizzari reaction. A thorough understanding of its spectroscopic and physicochemical properties is fundamental for its use in further synthetic transformations and as a building block in drug discovery programs. The continued exploration of 1,2,4-triazole derivatives holds significant promise for the development of novel therapeutic agents.

References

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link].

-

Pellizzari reaction. Wikipedia. Available at: [Link].

-

SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to the. UTAR Institutional Repository. Available at: [Link].

- Process for the preparation of 1,2,4-triazole. Google Patents.

-

Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. ResearchGate. Available at: [Link].

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link].

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link].

-

Einhorn–Brunner reaction. Wikipedia. Available at: [Link].

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link].

-

Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. CORE. Available at: [Link].

-

1H-1,2,4-Triazole, 3-propyl-. NIST WebBook. Available at: [Link].

-

(PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link].

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link].

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link].

-

1H-1,2,4-Triazole. PubChem. Available at: [Link].

-

¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Available at: [Link].

-

1,2,4-Triazole. Wikipedia. Available at: [Link].

-

3-Amino-1,2,4-triazole. Wikipedia. Available at: [Link].

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link].

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link].

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. Available at: [Link].

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link].

-

Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. ResearchGate. Available at: [Link].

-

1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. Available at: [Link].

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link].

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available at: [Link].

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science.[1][2] This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a bioisostere for amide and ester groups, allowing it to interact with biological targets with high affinity.[1] Its unique properties, including dipole character, hydrogen bonding capability, and structural rigidity, have led to its incorporation into a wide array of successful pharmaceutical agents.[1] Notable examples include the antifungal drugs fluconazole and itraconazole.[3] The 1,2,4-triazole core is also prevalent in agrochemicals and as a ligand in coordination chemistry.[3]

This guide provides a detailed examination of the physical and chemical properties of a specific derivative, 3-propyl-1H-1,2,4-triazole. By understanding the fundamental characteristics of the parent 1,2,4-triazole and the influence of the propyl substituent, researchers can better predict its behavior and potential applications in drug design and other scientific endeavors.

Molecular Structure and Isomerism

The 1,2,4-triazole ring is a planar, aromatic system.[3] The C-N and N-N bond lengths are intermediate between single and double bonds, indicative of delocalized π-electrons across the ring.[3] 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[1] In the case of 3-propyl-1H-1,2,4-triazole, the propyl group is attached to the carbon at position 3.

Caption: Tautomeric equilibrium of 3-propyl-1,2,4-triazole.

Physical Properties

Table 1: Comparison of Physical Properties

| Property | 1H-1,2,4-triazole | 3-Isopropyl-1H-1,2,4-triazole (Predicted) | 3-Propyl-1H-1,2,4-triazole (Estimated) |

| Molecular Formula | C₂H₃N₃[3] | C₅H₉N₃ | C₅H₉N₃ |

| Molecular Weight | 69.07 g/mol [4] | 111.15 g/mol [5] | 111.15 g/mol |

| Appearance | White crystalline solid[3] | Likely a solid or liquid | Likely a solid or liquid |

| Melting Point | 119-121 °C[1][4] | N/A | Expected to be lower than the parent triazole due to the disruption of crystal packing by the flexible propyl group. |

| Boiling Point | 260 °C[1][4] | 233.7 ± 23.0 °C[5] | Expected to be slightly higher than the isopropyl analog due to increased surface area and van der Waals forces, likely in the range of 230-250 °C. |

| Solubility in Water | High (125 g/100 mL at 20 °C)[6] | Moderate | Expected to have lower water solubility than the parent triazole due to the hydrophobic propyl group, but likely still soluble to some extent. |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone[7] | Soluble | Expected to be readily soluble in a range of organic solvents. |

| pKa | 2.45 (for the protonated form), 10.26 (for the neutral molecule)[3] | Similar | The electronic effect of the propyl group is minimal, so the pKa values are expected to be similar to the parent compound. |

Chemical Properties and Reactivity

The chemical behavior of 3-propyl-1H-1,2,4-triazole is largely dictated by the aromatic triazole ring.

-

Aromaticity and Stability : The 1,2,4-triazole ring is aromatic, which confers significant stability to the molecule.[2]

-

Amphoteric Nature : Like the parent compound, 3-propyl-1H-1,2,4-triazole is expected to be amphoteric. The ring nitrogens can be protonated by strong acids, and the N-H proton can be removed by a strong base.[3]

-

Reactivity :

-

Electrophilic Substitution : The triazole ring is generally resistant to electrophilic attack on the carbon atoms due to the electron-withdrawing nature of the nitrogen atoms. Electrophilic substitution, such as alkylation or acylation, typically occurs at the ring nitrogen atoms.

-

Nucleophilic Substitution : The carbon atoms of the triazole ring are electron-deficient and can be susceptible to nucleophilic attack, although this is less common.

-

Reactions of the Propyl Group : The propyl group can undergo reactions typical of alkyl chains, such as free-radical halogenation, although the conditions required may affect the triazole ring.

-

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. ijsr.net [ijsr.net]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. dharoyapharma.com [dharoyapharma.com]

- 5. 3-Isopropyl-1H-1,2,4-triazole | CAS#:23161-10-6 | Chemsrc [chemsrc.com]

- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to 3-Propyl-1,2,4-triazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, is a privileged structure in drug design, owing to its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. Its derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating antifungal, antiviral, anticancer, and anticonvulsant properties.

This guide focuses on a specific derivative, 3-propyl-1,2,4-triazole, providing a comprehensive technical resource for researchers and professionals in drug development. We will delve into its core molecular and physicochemical properties, explore synthetic methodologies for its preparation, detail its characterization, and discuss its current and potential applications as a key building block in the creation of novel therapeutics.

Molecular and Physicochemical Properties of 3-Propyl-1,2,4-triazole

3-Propyl-1,2,4-triazole is a substituted aromatic heterocycle. The presence of the propyl group at the 3-position influences its steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. The triazole ring itself is planar and aromatic, contributing to the molecule's stability. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor, facilitating interactions with biological targets.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | |

| Molecular Weight | 111.15 g/mol | |

| CAS Number | 19932-60-6 | |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted) | General knowledge of triazole derivatives |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available |

Synthesis and Characterization

The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriate precursor, often derived from a carboxylic acid or its derivative and a source of hydrazine.

Synthetic Pathway Overview

A plausible and widely used method for the synthesis of 3-propyl-1,2,4-triazole involves the reaction of a butyrimidate intermediate with hydrazine. This approach offers good yields and regioselectivity. The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 3-propyl-1,2,4-triazole.

Detailed Experimental Protocol: Synthesis of 3-Propyl-1,2,4-triazole

This protocol is based on established methods for the synthesis of 3-alkyl-1,2,4-triazoles and is provided as a representative procedure.[1]

Step 1: Preparation of Ethyl Butyrimidate Hydrochloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with butyronitrile (1 equivalent) and anhydrous ethanol (2 equivalents).

-

Pinner Reaction: The mixture is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours, ensuring the reaction mixture remains cool.

-

Isolation: The flask is sealed and stored at 0-4 °C for 24 hours, during which a white precipitate of ethyl butyrimidate hydrochloride will form. The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Cyclization to 3-Propyl-1,2,4-triazole

-

Reaction Setup: The dried ethyl butyrimidate hydrochloride (1 equivalent) is suspended in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added dropwise to the suspension at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3-propyl-1,2,4-triazole.

Spectroscopic Characterization

The structure of the synthesized 3-propyl-1,2,4-triazole can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group: a triplet for the terminal methyl protons (CH₃), a sextet for the methylene protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the triazole ring (CH₂). A broad singlet corresponding to the N-H proton of the triazole ring and a singlet for the C-H proton of the triazole ring will also be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the propyl group and two signals for the carbon atoms of the triazole ring.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 111. The fragmentation pattern would likely involve the loss of neutral molecules such as N₂ and HCN, as well as fragmentation of the propyl side chain, providing further structural information.[2]

-

Applications in Drug Development

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically used drugs.[3] The introduction of a propyl group at the 3-position can serve to modulate the lipophilicity and steric profile of the molecule, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties.

As a Pharmacophore:

The 3-propyl-1,2,4-triazole moiety can be considered a valuable pharmacophore for the development of new therapeutic agents. Its structural features allow for diverse chemical modifications at the nitrogen atoms of the triazole ring, enabling the synthesis of large libraries of compounds for high-throughput screening.

As a Synthetic Building Block:

3-Propyl-1,2,4-triazole is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrogen atoms of the triazole ring can be alkylated or arylated to introduce various substituents, leading to compounds with a wide range of biological activities, including:

-

Antifungal Agents: Triazole-based drugs like fluconazole and itraconazole are potent inhibitors of fungal cytochrome P450 enzymes. The propyl group can be a key substituent in novel antifungal candidates.

-

Anticancer Agents: The 1,2,4-triazole scaffold has been incorporated into compounds with demonstrated anticancer activity.

-

Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, contains a 1,2,4-triazole ring, highlighting the potential of this heterocycle in antiviral drug discovery.

-

Central Nervous System (CNS) Active Agents: Derivatives of 1,2,4-triazole have shown activity as anticonvulsant and antidepressant agents.

The following diagram illustrates the potential for diversification of the 3-propyl-1,2,4-triazole scaffold in drug discovery:

Caption: Diversification of the 3-propyl-1,2,4-triazole scaffold.

Conclusion

3-Propyl-1,2,4-triazole represents a valuable and versatile molecule for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis, combined with the proven therapeutic potential of the 1,2,4-triazole scaffold, makes it an attractive starting point for the design and synthesis of novel drug candidates. The continued exploration of its chemical space through derivatization is likely to yield new compounds with significant biological activities, contributing to the advancement of medicine.

References

-

NIST Chemistry WebBook. (n.d.). 1H-1,2,4-Triazole, 3-propyl-. Retrieved from [Link]

- Huang, W., et al. (2015). A practical and convenient synthesis of 3-aryl-1,2,4-triazoles. Frontiers in Chemistry, 3, 62.

- Kumar, A., et al. (2013). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 21(16), 4668-4682.

-

Wikipedia. (2023). 1,2,4-Triazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Propyl-1H-1,2,4-triazole (CAS 19932-60-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Propyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By synthesizing technical data with established scientific principles, this document serves as a valuable resource for researchers exploring the potential of this molecule and its derivatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable ability to interact with a wide range of biological targets.[1] The unique electronic properties of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, contribute to its diverse pharmacological activities.[1] Derivatives of 1,2,4-triazole have been successfully developed into drugs with a broad spectrum of therapeutic applications, including antifungal, antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] 3-Propyl-1H-1,2,4-triazole, with its alkyl substitution, represents a valuable building block for the synthesis of novel therapeutic agents, offering a platform for further chemical modification to optimize biological activity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 19932-60-6 | [4] |

| Molecular Formula | C₅H₉N₃ | [4] |

| Molecular Weight | 111.15 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not specified; parent 1,2,4-triazole melts at 120-121 °C | [5] |

| Boiling Point | Not specified; parent 1,2,4-triazole boils at 260 °C | [5] |

| Solubility | Expected to have moderate solubility in water and good solubility in polar organic solvents. | Inferred |

Synthesis of 3-Propyl-1H-1,2,4-triazole: A Proposed Methodological Approach

The synthesis of 3-substituted-1H-1,2,4-triazoles can be achieved through various established synthetic routes.[6][7][8] A common and effective method involves the cyclization of an appropriate amidine or its precursor with a hydrazine derivative. For the synthesis of 3-Propyl-1H-1,2,4-triazole, a plausible and efficient pathway would be the reaction of butyramidine with formylhydrazine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Propyl-1H-1,2,4-triazole.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for 1,2,4-triazole synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Butyramidine Hydrochloride

-

To a solution of butyronitrile in anhydrous ethanol, add an equimolar amount of hydrogen chloride gas at 0°C.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure to obtain the crude imino ether hydrochloride.

-

Dissolve the crude product in anhydrous ethanol and treat with an excess of ammonia gas at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the resulting ammonium chloride precipitate and concentrate the filtrate to yield butyramidine hydrochloride.

Step 2: Cyclization to 3-Propyl-1H-1,2,4-triazole

-

Combine equimolar amounts of butyramidine hydrochloride and formylhydrazine in a suitable solvent such as pyridine or a high-boiling alcohol.

-

Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-Propyl-1H-1,2,4-triazole.

Analytical Characterization

The structure and purity of the synthesized 3-Propyl-1H-1,2,4-triazole should be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the triazole ring). A signal corresponding to the C-H proton of the triazole ring and a broad signal for the N-H proton should also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbon atoms of the propyl group and two signals for the carbon atoms of the triazole ring.

Mass Spectrometry (MS)

The mass spectrum of 3-Propyl-1H-1,2,4-triazole is expected to show a molecular ion peak (M+) corresponding to its molecular weight (111.15 g/mol ).[4] Fragmentation patterns would likely involve the loss of the propyl group and cleavage of the triazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the alkyl group (around 2800-3000 cm⁻¹), and C=N and N=N stretching vibrations of the triazole ring (in the 1400-1600 cm⁻¹ region).[3]

Biological Activities and Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1] While specific biological data for 3-Propyl-1H-1,2,4-triazole is limited, its structural features suggest potential for various pharmacological activities.

Potential Antimicrobial and Antifungal Activity

Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain the 1,2,4-triazole moiety.[2] These agents typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis.[2] The presence of the 1,2,4-triazole ring in 3-Propyl-1H-1,2,4-triazole makes it a candidate for investigation as a potential antifungal agent. Similarly, numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria.[1]

Potential Anticancer Activity

The 1,2,4-triazole scaffold is also present in several anticancer drugs.[2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation. The potential of 3-Propyl-1H-1,2,4-triazole and its derivatives as cytotoxic agents warrants further investigation.[9]

Other Potential Therapeutic Areas

Derivatives of 1,2,4-triazole have also shown promise as anti-inflammatory, anticonvulsant, and antiviral agents.[3] The versatility of the 1,2,4-triazole ring suggests that 3-Propyl-1H-1,2,4-triazole could serve as a valuable starting point for the development of novel therapeutics in these and other disease areas.

Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of 3-Propyl-1H-1,2,4-triazole.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Propyl-1H-1,2,4-triazole. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from data on the parent 1,2,4-triazole.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Propyl-1H-1,2,4-triazole is a molecule with significant potential as a building block in the design and synthesis of new therapeutic agents. Its 1,2,4-triazole core is a well-established pharmacophore associated with a broad range of biological activities. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of 3-Propyl-1H-1,2,4-triazole and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-1,2,4-Triazole, 3-propyl- [webbook.nist.gov]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. asianpubs.org [asianpubs.org]

A Guide to the Synthesis and Characterization of 3-Propyl-1,2,4-Triazole: A Key Heterocyclic Building Block

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3][4] Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and dipole interactions, make it a privileged scaffold in drug design.[4] This technical guide provides a comprehensive overview of a robust and accessible methodology for the synthesis of 3-propyl-1,2,4-triazole, a valuable building block for creating novel chemical entities. We delve into the rationale behind the synthetic strategy and provide detailed, field-tested protocols for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers and professionals in drug development and organic synthesis, offering both practical instruction and the underlying chemical principles.

Introduction: The Significance of the 1,2,4-Triazole Core

Heterocyclic compounds are fundamental to the development of new therapeutics. Among them, the triazole ring system, a five-membered ring with two carbon and three nitrogen atoms, is particularly prominent.[4] Derivatives of 1,2,4-triazole exhibit an impressively broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The success of drugs like fluconazole and itraconazole underscores the therapeutic potential of this scaffold.[2]

The propyl substituent at the 3-position introduces a lipophilic alkyl chain, which can be crucial for modulating a compound's pharmacokinetic profile, such as its ability to cross cell membranes. Therefore, 3-propyl-1,2,4-triazole (PubChem CID: 519726) serves as an essential starting material for the synthesis of more complex drug candidates.[5] This guide presents a validated pathway for its synthesis and a rigorous framework for its structural confirmation.

Synthesis of 3-Propyl-1,2,4-Triazole

The synthesis of 3-substituted-1,2,4-triazoles can be achieved through various routes.[6] A reliable and common method involves the cyclization of an acyl-thiosemicarbazide, which is readily prepared from a corresponding acid hydrazide. This approach is advantageous due to the accessibility of starting materials and the generally high yields of the cyclization step.

The chosen pathway begins with butyric acid, proceeds through the formation of ethyl butyrate and the subsequent hydrazinolysis to butyrohydrazide. This intermediate is then reacted with potassium thiocyanate to form an acyl-thiosemicarbazide, which is finally cyclized under basic conditions to yield the target 3-propyl-1,2,4-triazole-5-thiol. The final step is a desulfurization to yield 3-propyl-1,2,4-triazole. For the purpose of this guide, we will focus on a more direct and classic method: the reaction of butyrohydrazide with formamide. This method is efficient and avoids the need for a separate desulfurization step.

Synthetic Workflow Diagram

The overall synthetic process is depicted below. The reaction proceeds from a common starting material, butyrohydrazide, which is condensed with formamide under heating to directly form the triazole ring.

Caption: Synthetic pathway for 3-Propyl-1,2,4-Triazole.

Detailed Experimental Protocol

Materials:

-

Butyrohydrazide (1.0 eq)

-

Formamide (excess, ~10-20 eq)

-

Ethanol (for recrystallization)

-

Activated Charcoal

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine butyrohydrazide (e.g., 10.2 g, 0.1 mol) and formamide (e.g., 45 mL, ~1.1 mol).

-

Cyclocondensation: Heat the mixture in an oil bath at 150-160 °C for 4-5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol (9:1).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate may form. If not, the product may require extraction.

-

Isolation: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected product is a white crystalline solid.

Causality and Trustworthiness: The use of a large excess of formamide serves as both a reactant and a solvent, driving the reaction to completion. Heating is essential to overcome the activation energy for the cyclization and dehydration steps. The aqueous work-up removes the excess formamide and other water-soluble impurities. Recrystallization is a critical final step to ensure the removal of any side products, leading to a high-purity compound suitable for subsequent applications and analytical characterization.

Structural Characterization

Confirming the identity and purity of the synthesized 3-propyl-1,2,4-triazole is paramount. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the formation of the desired product.

Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[7]

Expected Spectral Data:

-

¹H NMR (in DMSO-d₆):

-

~13.5-14.5 ppm (singlet, broad, 1H): This signal corresponds to the N-H proton of the triazole ring. Its broadness is due to tautomerism and exchange.

-

~8.3-8.6 ppm (singlet, 1H): This is the characteristic signal for the C5-H proton on the triazole ring.

-

~2.6-2.8 ppm (triplet, 2H): Corresponds to the methylene (-CH₂-) group adjacent to the triazole ring.

-

~1.6-1.8 ppm (sextet, 2H): This multiplet arises from the middle methylene (-CH₂-) group of the propyl chain.

-

~0.9-1.0 ppm (triplet, 3H): The terminal methyl (-CH₃) group of the propyl chain.

-

-

¹³C NMR (in DMSO-d₆):

-

~155-160 ppm: Chemical shift for the C3 carbon (attached to the propyl group).

-

~145-150 ppm: Chemical shift for the C5 carbon (attached to the hydrogen).

-

~28-30 ppm: Signal for the methylene carbon adjacent to the ring.

-

~20-22 ppm: Signal for the middle methylene carbon.

-

~13-14 ppm: Signal for the terminal methyl carbon.

-

The presence of broad signals for the triazole ring carbons can sometimes be observed due to the dynamic tautomeric exchange of the N-H proton between the N1 and N2 positions.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Protocol for MS Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote ionization.[9]

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Expected Data:

-

Molecular Formula: C₅H₉N₃

-

Exact Mass: 111.08 g/mol [5]

-

Expected Ion Peak: In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 112.09 .

-

Fragmentation: The fragmentation pattern is highly dependent on the instrument and conditions.[10] Common fragmentation pathways for triazoles can include the loss of N₂ (28 Da) from the molecular ion, which is a characteristic feature of many nitrogen-rich heterocycles.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for IR Sample Acquisition (ATR):

-

Place a small amount of the dry, crystalline product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-500 cm⁻¹.

Expected Characteristic Absorption Bands:

-

3100-3300 cm⁻¹ (broad): N-H stretching vibration of the triazole ring.[11]

-

2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl group.

-

~1640 cm⁻¹: C=N stretching within the triazole ring.

-

~1550 cm⁻¹: N-H bending vibration.

-

~1270 cm⁻¹: C-N stretching vibrations.

The combination of these techniques provides a self-validating system. NMR confirms the precise arrangement of atoms, MS verifies the molecular weight, and IR confirms the presence of key functional groups.

Summary of Characterization Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | N-H Proton | ~13.5-14.5 ppm (s, 1H) |

| C5-H Proton | ~8.3-8.6 ppm (s, 1H) | |

| Propyl -CH₂- | ~2.6-2.8 ppm (t, 2H) | |

| Propyl -CH₂- | ~1.6-1.8 ppm (sextet, 2H) | |

| Propyl -CH₃ | ~0.9-1.0 ppm (t, 3H) | |

| ¹³C NMR | Triazole C3 | ~155-160 ppm |

| Triazole C5 | ~145-150 ppm | |

| Mass Spec (ESI) | [M+H]⁺ | m/z 112.09 |

| IR Spec (ATR) | N-H Stretch | 3100-3300 cm⁻¹ |

| C-H Stretch | 2850-2960 cm⁻¹ | |

| C=N Stretch | ~1640 cm⁻¹ |

Conclusion

This guide has outlined a reliable and reproducible method for the synthesis of 3-propyl-1,2,4-triazole, a valuable heterocyclic building block. The causality-driven explanation of the experimental protocol, combined with a detailed guide to its structural characterization by NMR, MS, and IR spectroscopy, provides researchers with a comprehensive resource for producing and validating this important compound. The successful synthesis and rigorous characterization of such foundational molecules are the first critical steps in the long and complex journey of modern drug discovery and development.

References

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . Frontiers. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH . National Institutes of Health. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism . ACS Publications. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications . ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING . International Journal of Research in Pharmacy and Chemistry. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review . Pharmacia. [Link]

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon . PubMed. [Link]

-

Crystal structure of 3-propyl-6-aryl-7-p-methoxybenzyldiene-1,2,4-triazole[3,4-b]-1,2,4-thiadiazine, C21H20N4OS . ResearchGate. [Link]

-

Supplementary Information File . Canadian Society for Pharmaceutical Sciences. [Link]

-

Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species . MDPI. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application . PubMed. [Link]

-

s-Triazole, 3-propyl- | C5H9N3 | CID 519726 . PubChem. [Link]

-

Mass spectra of 1,2,3-triazoles . Royal Society of Chemistry. [Link]

-

Editorial: Pharmaceutical insights into the triazoles: Recent advances . Frontiers. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS . National Chemical Laboratory, India. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments . National Institutes of Health. [Link]

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 5. s-Triazole, 3-propyl- | C5H9N3 | CID 519726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of 3-Propyl-1,2,4-triazole

Foreword: Unlocking the Potential of a Novel Triazole Derivative

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, renowned for its versatile biological activities.[1][2] This five-membered heterocyclic ring, with its unique arrangement of nitrogen atoms, possesses the ideal electronic and steric properties to interact with a wide array of biological targets.[2] Its ability to form hydrogen bonds, participate in dipole-dipole interactions, and serve as a stable bioisostere for amide and ester groups has led to the development of numerous successful drugs and agrochemicals.[2][3] While extensive research has focused on complex substituted triazoles, the fundamental contributions of simple alkyl substitutions at the 3-position remain a compelling area for exploration. This guide focuses on a specific, yet underexplored, derivative: 3-propyl-1,2,4-triazole .

Through a synthesis of established synthetic methodologies and structure-activity relationship (SAR) analyses of related compounds, this document provides a comprehensive technical framework for researchers, scientists, and drug development professionals. We will delve into a robust and reproducible synthetic protocol for 3-propyl-1,2,4-triazole, predict its key physicochemical properties, and, most importantly, outline a series of evidence-based hypotheses for its potential applications, complete with detailed experimental workflows for their validation. This guide is designed not as a mere compilation of facts, but as a strategic roadmap for unlocking the latent potential of this promising molecule.

I. Synthesis of 3-Propyl-1,2,4-triazole: A Validated Approach

The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established routes.[4][5][6] For the specific synthesis of 3-propyl-1,2,4-triazole, a reliable and scalable method involves the cyclization of an appropriate amidrazone with a one-carbon source, such as formic acid or a derivative thereof. This approach is favored due to the ready availability of starting materials and the generally high yields of the cyclization step.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of 3-propyl-1,2,4-triazole, starting from butyronitrile.

Caption: Proposed two-step synthesis of 3-propyl-1,2,4-triazole.

Detailed Experimental Protocol

Step 1: Synthesis of Butyramidine Hydrazone

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butyronitrile (0.1 mol) and ethanol (100 mL).

-

Reagent Addition: Slowly add hydrazine hydrate (0.12 mol) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure to yield the crude butyramidine hydrazone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Propyl-1,2,4-triazole

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the crude butyramidine hydrazone (0.1 mol) from the previous step.

-

Reagent Addition: Add an excess of formic acid (e.g., 25 mL) to the flask.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms. The solid precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) will afford the purified 3-propyl-1,2,4-triazole.

Self-Validation and Characterization:

-

Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its melting point determined.

-

Structural Confirmation: The structure of the synthesized 3-propyl-1,2,4-triazole must be confirmed using spectroscopic methods:

-

1H NMR: To confirm the presence of the propyl group and the triazole ring protons.

-

13C NMR: To identify all the carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

II. Predicted Physicochemical Properties

| Property | Predicted Value for 3-Propyl-1,2,4-triazole | Rationale for Prediction |

| Molecular Formula | C5H9N3 | Based on the chemical structure. |

| Molecular Weight | 111.15 g/mol | Calculated from the molecular formula. |

| Melting Point | 70-80 °C | Expected to be lower than the parent 1,2,4-triazole (120-121 °C) due to the disruption of crystal packing by the flexible propyl group, but higher than a liquid at room temperature. |

| Boiling Point | ~280-300 °C | Higher than the parent 1,2,4-triazole (260 °C) due to the increased molecular weight and van der Waals forces. |

| Solubility in Water | Moderately soluble | The propyl group increases lipophilicity compared to the parent triazole, likely reducing water solubility. However, the triazole ring's nitrogen atoms can still participate in hydrogen bonding. |

| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.0 | The addition of a propyl group will significantly increase the lipophilicity compared to the parent 1,2,4-triazole (logP ≈ -0.5). This is a critical parameter for predicting membrane permeability and potential biological activity. |

III. Hypothesized Potential Applications and Experimental Validation

Based on extensive literature on the structure-activity relationships of 3-substituted 1,2,4-triazoles, we can formulate several testable hypotheses regarding the potential applications of 3-propyl-1,2,4-triazole. The propyl group, being a small, lipophilic alkyl chain, is likely to influence the compound's interaction with biological targets.

Hypothesized Biological Activities

| Potential Application | Rationale based on SAR of 3-Alkyl-1,2,4-triazoles |

| Antifungal Agent | The 1,2,4-triazole core is a well-established pharmacophore in many antifungal drugs that inhibit the enzyme lanosterol 14α-demethylase (CYP51).[2][7][8] The nature of the substituent at the 3-position can modulate the binding affinity to the enzyme's active site.[9] The moderate lipophilicity of the propyl group may facilitate membrane transport and interaction with the hydrophobic pockets of the enzyme. |

| Antimicrobial Agent | Various 3-alkyl-1,2,4-triazole derivatives have demonstrated antibacterial activity.[7] The lipophilicity imparted by the propyl group could enhance the compound's ability to penetrate bacterial cell walls. |

| Anticancer Agent | The 1,2,4-triazole scaffold is present in several anticancer drugs.[10] Some 3-alkyl-1,2,4-triazole derivatives have shown antiproliferative activity.[11] The propyl group could influence interactions with specific enzyme targets involved in cancer cell proliferation. |

| Corrosion Inhibitor | Triazole derivatives are known to be effective corrosion inhibitors for various metals by forming a protective film on the metal surface.[12][13] The alkyl chain length can influence the packing density and hydrophobicity of this protective layer. The propyl group may offer a balance between surface adsorption and film integrity. |

Proposed Experimental Workflow for Biological Activity Screening

The following diagram outlines a logical workflow for the initial screening and validation of the hypothesized biological activities of 3-propyl-1,2,4-triazole.

Caption: Experimental workflow for screening the biological activities of 3-propyl-1,2,4-triazole.

Detailed Protocols for Preliminary Screening

1. Antifungal Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of 3-propyl-1,2,4-triazole in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-